Comparative Physicochemical Profile: Computed logP and TPSA Against the Non-Brominated Phenyl Analog
The target compound (CID 1305281) possesses a computed logP (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 74.3 Ų, whereas the closest direct analog lacking bromine – 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CID 1319029) – shows a computed logP of 3.2 and a TPSA of 65.3 Ų [1]. The bromine atom increases lipophilicity by +0.2 logP units and polar surface area by +9.0 Ų, indicating a modest improvement in predicted membrane permeability while retaining oral bioavailability compliance according to Lipinski’s Rule of Five.
| Evidence Dimension | Computed logP and TPSA |
|---|---|
| Target Compound Data | logP = 3.4; TPSA = 74.3 Ų |
| Comparator Or Baseline | 4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate (CID 1319029): logP = 3.2; TPSA = 65.3 Ų |
| Quantified Difference | ΔlogP = +0.2; ΔTPSA = +9.0 Ų |
| Conditions | Computed by XLogP3 and Cactvs (PubChem 2025.09.15 release) |
Why This Matters
The higher logP suggests superior passive membrane diffusion, while the elevated TPSA retains drug-likeness, making the brominated compound a more balanced starting point for cellular assays.
- [1] PubChem Compound Summary for CID 1305281 (target) and CID 1319029 (comparator). https://pubchem.ncbi.nlm.nih.gov (accessed Apr 28, 2026). View Source
